5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide physical and chemical properties
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide physical and chemical properties
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug development. This document details a proposed synthetic route, predicted physicochemical parameters, and expected spectral characteristics. Furthermore, it outlines detailed protocols for synthesis, purification, and analysis, offering a foundational resource for researchers working with this and structurally related molecules. The guide is designed to bridge the gap between theoretical knowledge and practical application, providing field-proven insights into the handling and characterization of this pyridine carboxamide derivative.
Introduction and Molecular Overview
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS Number: 1495908-90-1) is a pyridine carboxamide derivative featuring a bromine substituent on the pyridine ring and a dihydroxypropyl amide side chain.[1] The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in various biological interactions. The presence of the bromine atom offers a site for further functionalization, for instance, through cross-coupling reactions, making it a versatile intermediate in organic synthesis. The dihydroxypropyl group introduces chirality and increases hydrophilicity, which can significantly influence the compound's pharmacokinetic properties. Pyridine carboxamide derivatives have shown a wide range of biological activities, including potential as antifungal and kinase inhibitors.[2][3]
Molecular Structure:
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
Materials:
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5-bromo-2-pyridinecarboxylic acid (1.0 eq)
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3-amino-1,2-propanediol (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
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Hydroxybenzotriazole (HOBt) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-pyridinecarboxylic acid (1.0 eq), 3-amino-1,2-propanediol (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
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Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to obtain a highly pure product.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is recommended. A gradient elution system of ethyl acetate in hexane or methanol in dichloromethane is a good starting point for method development. [2]
Caption: General purification workflow for the target compound.
Chemical Reactivity and Stability
The chemical reactivity of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is primarily dictated by the pyridine ring, the bromine substituent, the amide linkage, and the diol functionality.
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Pyridine Ring: The nitrogen atom in the pyridine ring is nucleophilic and can be protonated or alkylated. The ring can also participate in various metal-catalyzed cross-coupling reactions.
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Bromine Substituent: The C-Br bond is a key functional handle for further synthetic modifications. It is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents at the 5-position of the pyridine ring.
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Amide Linkage: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
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Diol Functionality: The vicinal diol is susceptible to oxidation and can be cleaved under specific conditions (e.g., with periodic acid). The hydroxyl groups can also be esterified or etherified.
Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light and moisture). [4][5]Long-term storage in a cool, dry, and dark environment is recommended. Degradation may occur upon exposure to strong acids, bases, or oxidizing agents.
Predicted Spectral Data
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Pyridine Ring): Three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.
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Amide Proton (N-H): A broad singlet or triplet is expected in the region of δ 8.0-9.0 ppm, which may exchange with D₂O.
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Dihydroxypropyl Protons (CH₂, CH, CH₂OH): A series of multiplets are expected in the region of δ 3.0-4.5 ppm for the protons of the dihydroxypropyl chain.
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Hydroxyl Protons (O-H): Two broad singlets or doublets are expected, the chemical shift of which will be dependent on concentration and solvent. These peaks will also exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (Pyridine Ring): Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine (C5) will be significantly shielded.
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Carbonyl Carbon (C=O): A signal is expected in the downfield region (δ 160-170 ppm).
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Dihydroxypropyl Carbons (CH₂, CH, CH₂OH): Three signals are expected in the aliphatic region (δ 40-75 ppm).
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. [4][6]* N-H Stretching: A moderate band around 3300-3500 cm⁻¹ from the amide N-H. [7][8]* C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹.
-
C=O Stretching (Amide I): A strong, sharp band around 1640-1680 cm⁻¹. [7][8]* N-H Bending (Amide II): A medium band around 1550 cm⁻¹. [8]* C-N Stretching: A medium band in the region of 1200-1400 cm⁻¹.
-
C-O Stretching: Strong bands in the fingerprint region (1000-1200 cm⁻¹) from the hydroxyl groups.
-
C-Br Stretching: A band in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): An isotopic pattern characteristic of a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 ratio) is expected.
-
Fragmentation: Common fragmentation pathways would likely involve cleavage of the amide bond, loss of water from the diol, and fragmentation of the dihydroxypropyl side chain.
Analytical Methods
For the characterization and purity assessment of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, the following analytical techniques are recommended.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography. [9][10]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane). The exact ratio should be optimized to achieve an Rf value of 0.3-0.5 for the target compound.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate or iodine).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of the final compound and for quantitative analysis. [11][12]
-
Column: A reversed-phase C18 column is a suitable starting point. For highly polar compounds, a polar-endcapped C18 or a HILIC column may provide better retention and peak shape.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).
Safety and Handling
Based on available data for similar compounds, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide should be handled with appropriate safety precautions.
-
Hazard Classifications: It is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3). [2]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Potential Applications and Future Directions
Pyridine carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural features of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide suggest several potential areas of application:
-
Medicinal Chemistry: The compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The diol functionality can be a key pharmacophoric feature or can be further modified.
-
Drug Discovery: Libraries of derivatives can be synthesized by exploiting the reactivity of the bromine atom in cross-coupling reactions. These libraries can then be screened for various biological activities, such as kinase inhibition, antimicrobial, or antiviral properties. [3][13][14]* Material Science: The pyridine moiety and the potential for hydrogen bonding make this compound a candidate for the development of new materials with specific properties.
Future research should focus on the experimental validation of the predicted physicochemical and spectral properties, the optimization of the synthetic route, and the exploration of its biological activity profile.
References
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2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. (2011). ResearchGate. [Link]
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A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008). ACS Publications. [Link]
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Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2023). Taylor & Francis Online. [Link]
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Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2023). Taylor & Francis Online. [Link]
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5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. NextSDS. [Link]
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Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
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5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide-None. Thoreauchem. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Grace. [Link]
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Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]
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Interpreting IR Spectra. (2025). Chemistry Steps. [Link]
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Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]
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The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. ijrti. [Link]
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Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. CAPA. [Link]
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Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). LCGC International. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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Thin–layer Chromatography (TLC). (2017). Analytical Toxicology. [Link]
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